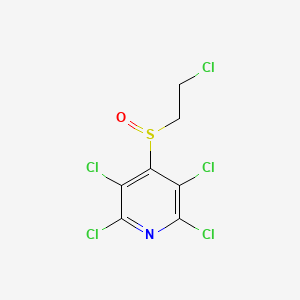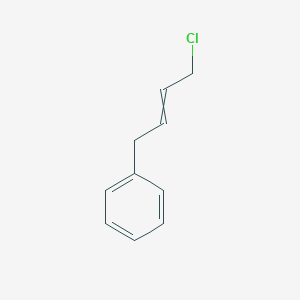
(4-Chlorobut-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobut-2-en-1-yl)benzene typically involves the reaction of benzene with 4-chlorobut-2-en-1-yl chloride under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Benzene reacts with 4-chlorobut-2-en-1-yl chloride in the presence of AlCl3.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of high-purity reagents to minimize impurities.
- Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorobut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) yields the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
(4-Chlorobut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorobut-2-en-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic species. This leads to the formation of intermediates that can further react to yield substituted products. The pathways involved include:
- Formation of a sigma complex (arenium ion).
- Deprotonation to restore aromaticity.
Comparaison Avec Des Composés Similaires
- (E)-1-chloro-4-(4-chlorobut-2-en-1-yl)benzene
- 1-chloro-4-phenylbutane
- 4-Phenylbutyl chloride
Comparison: (4-Chlorobut-2-en-1-yl)benzene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the double bond in the 2-en-1-yl group influences its chemical behavior, making it more reactive in certain types of reactions compared to saturated analogs like 1-chloro-4-phenylbutane.
Propriétés
Numéro CAS |
41314-25-4 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
4-chlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2 |
Clé InChI |
CWSAGTDWRVNVLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


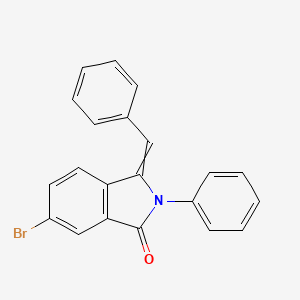
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
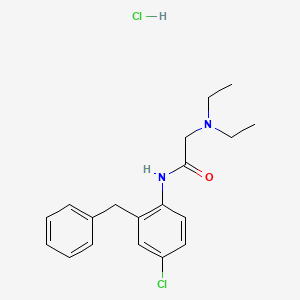


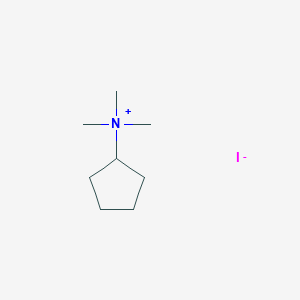
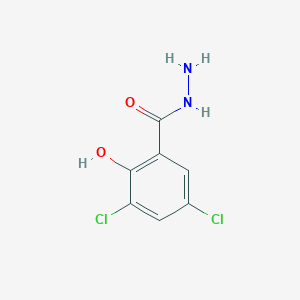
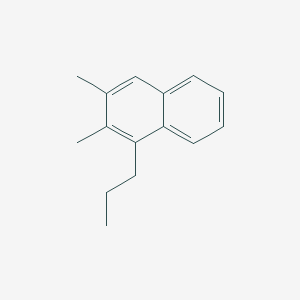
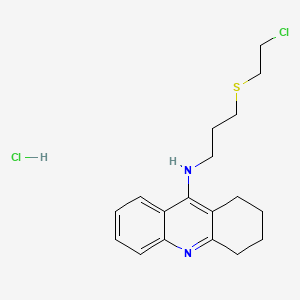
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
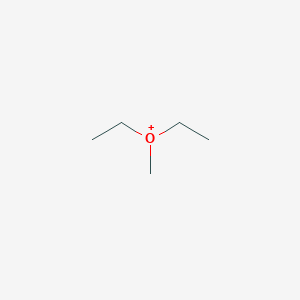
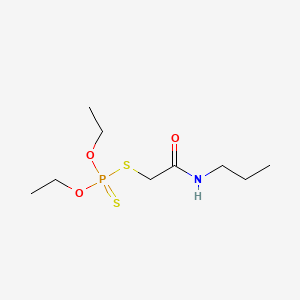
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
